1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid

Medicinal Chemistry Scaffold Hopping Lipophilicity Modulation

Rigid, conformationally constrained scaffold for peptidomimetics. - Cyclopropane ring restricts backbone flexibility; isoindoline offers hydrophobic surface. - Bifunctional: free -COOH for amide coupling, isoindoline ring for functionalization. - Ensures reproducible synthesis and hit validation.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 1459289-81-6
Cat. No. B2602540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid
CAS1459289-81-6
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESC1CC1(C(=O)N2CC3=CC=CC=C3C2)C(=O)O
InChIInChI=1S/C13H13NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,16,17)
InChIKeyRENDIPWTRHVRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic Acid (CAS 1459289-81-6): Product Overview


1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is a heterocyclic building block with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It comprises an isoindoline moiety linked to a cyclopropanecarboxylic acid group via a carbonyl bridge, creating a conformationally restricted, three-dimensional scaffold . This compound is offered commercially as a versatile small molecule scaffold for research and development purposes .

Direct coupling Free carboxylic acid ready for amide bond formation without deprotection
Aromatic core Isoindoline ring may support π-stacking interactions in binding pockets
Restricted scaffold Cyclopropane ring provides conformational constraint for rigid scaffolds

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic Acid (CAS 1459289-81-6): Why Substitution Fails


While multiple compounds share the C13H13NO3 empirical formula or an isoindoline-cyclopropane core, direct substitution is not feasible. The target compound’s specific isoindoline aromatic system and the precise positioning of the carbonyl group dictate unique steric and electronic properties that affect reactivity, downstream synthetic compatibility, and potential biological target engagement. Analogs such as the octahydro-isoindole derivative (CAS 1572730-48-3) exhibit a saturated ring system that dramatically alters molecular geometry, lipophilicity, and metabolic stability [1]. Similarly, the dioxoisoindoline ester (CAS 1392277-06-3) contains a labile ester linkage and a different oxidation state, precluding its use as a direct carboxylic acid equivalent in amide couplings or scaffold decoration . Therefore, scientific selection must be guided by the precise molecular identity to ensure experimental reproducibility and desired outcomes.

Aromatic isoindoline
Saturated octahydro-isoindole analog (CAS 1572730-48-3) alters geometry, lipophilicity, and metabolic stability
Free carboxylic acid
Dioxoisoindoline ester (CAS 1392277-06-3) requires deprotection, adding synthetic steps and side-reaction risk
Exact connectivity
C13H13NO3 isomers with different atom connectivity may not provide equivalent reactivity

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic Acid (CAS 1459289-81-6): Key Differentiating Evidence


Scaffold Divergence: Aromatic vs. Saturated Isoindoline

The aromatic isoindoline core of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid provides a rigid, planar structural element that distinguishes it from its fully saturated counterpart. The octahydro-isoindole analog (CAS 1572730-48-3) has a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol, reflecting the addition of six hydrogen atoms and a significant increase in conformational flexibility [1]. This structural difference directly impacts calculated lipophilicity and molecular shape, which are critical parameters in drug design and lead optimization .

Scaffold Divergence
Class-level
C13H13NO3 vs C13H19NO3; Δ +6 H, +6.04 g/mol
Aromatic vs saturated core influences lipophilicity and shape
Class-level inference; data to verify
Medicinal Chemistry Scaffold Hopping Lipophilicity Modulation

Functional Group: Carboxylic Acid vs. Dioxoisoindoline Ester

The target compound presents a free carboxylic acid group, enabling direct conjugation via amide bond formation or esterification without the need for a prior deprotection step. In contrast, 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate (CAS 1392277-06-3) is an ester of cyclopropanecarboxylic acid, with a molecular formula of C12H9NO4 and a molecular weight of 231.20 g/mol . The dioxoisoindoline moiety serves as a phthalimide-like protecting group that requires cleavage under basic or hydrazine conditions to liberate the free acid .

Functional Group
Class-level
Free COOH vs dioxoisoindoline ester (masked acid)
Free acid enables direct coupling; ester requires deprotection
Structural comparison; reactivity context may vary
Synthetic Chemistry Protecting Group Strategy Ester Hydrolysis

Commercial Availability and Specification Consistency

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is commercially available with a specified purity of 95% or higher from multiple vendors, ensuring a consistent starting material for research applications . Documentation including NMR, HPLC, and LC-MS is typically provided, facilitating quality control and experimental reproducibility .

Commercial Specs
Specification review
≥95% purity; NMR, HPLC, LC-MS documentation
Vendor-reported data supports lot-to-lot consistency
Verify per batch; supplier documentation review recommended
Chemical Procurement Quality Control Reproducibility

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic Acid (CAS 1459289-81-6): Application Scenarios


Medicinal Chemistry: Peptidomimetics and Enzyme Inhibitor Design

The compound serves as a valuable building block for introducing a conformationally constrained cyclopropane-carboxylic acid moiety onto an aromatic isoindoline scaffold. This is particularly useful in the design of peptidomimetics where the cyclopropane ring restricts backbone flexibility and the isoindoline provides a rigid, hydrophobic surface for target engagement . The free carboxylic acid allows for direct amide coupling to amines on target-focused libraries.

Chemical Biology: Focused Compound Libraries for Phenotypic Screening

Due to its bifunctional nature (carboxylic acid and isoindoline aromatic system), this compound is an ideal starting point for diversity-oriented synthesis. The acid handle can be used to attach a variety of amine-containing fragments, while the isoindoline core can undergo further functionalization (e.g., halogenation, nitration) to rapidly generate structurally diverse analogs for screening against novel biological targets .

Process Chemistry: API Late-Stage Intermediate

The isoindoline-cyclopropane motif is found in several pharmaceutical candidates and agrochemicals. This specific building block can be employed as a late-stage intermediate in the total synthesis of such molecules, where the carboxylic acid is activated to form an amide bond with a complex amine partner, completing the core structure of the target API .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Conformationally restricted core with free acid
Amide coupling efficiency and conformational analysis
Diversity-oriented synthesis
Bifunctional core (acid handle + isoindoline modification)
Functionalization scope and library synthesis yield
Pharmaceutical intermediate
Activated acid for direct amide formation
Scalability and coupling compatibility with complex amines

Technical Documentation Hub

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